Ethanone,1-(2-thiazolyl)-,oxime(9ci)
Description
Chemical Structure and Properties Ethanone,1-(2-thiazolyl)-,oxime (CAS: 24295-03-2, MF: C₅H₆N₂OS) is a heterocyclic oxime derivative featuring a thiazole ring fused with an ethanone oxime group. The thiazole moiety (a five-membered ring containing sulfur and nitrogen) confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science . Its oxime functional group (-NOH) enhances reactivity, enabling participation in coordination chemistry and bioactivity modulation.
Properties
Molecular Formula |
C5H6N2OS |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
(NZ)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C5H6N2OS/c1-4(7-8)5-6-2-3-9-5/h2-3,8H,1H3/b7-4- |
InChI Key |
MARLTXFMRHPTOA-DAXSKMNVSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=NC=CS1 |
Canonical SMILES |
CC(=NO)C1=NC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(2-thiazolyl) ethanone (Acetylthiazole)
The precursor 1-(2-thiazolyl) ethanone is synthesized through organometallic addition reactions involving thiazole carboxamide derivatives and organomagnesium reagents (Grignard reagents). Though specific data for the 2-thiazolyl isomer is limited, analogous methods for the 4- and 5-thiazolyl ethanones provide a reliable synthetic route:
- A thiazolecarboxamide derivative is dissolved in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
- Methylmagnesium bromide (a Grignard reagent) is added dropwise at low temperature (-10 °C to room temperature).
- The reaction mixture is stirred for an extended period (up to 16 hours) to ensure complete conversion.
- The reaction is quenched with saturated ammonium chloride solution, followed by extraction with ethyl acetate.
- The organic layers are dried, filtered, and concentrated to yield the crude acetylthiazole.
- Purification is achieved by flash chromatography using ethyl acetate/hexanes mixtures, yielding the acetylthiazole as a white solid with yields around 90% (demonstrated for the 5-thiazolyl isomer).
Conversion of 1-(2-thiazolyl) ethanone to the Oxime Derivative
The oxime derivative is prepared by the reaction of the acetylthiazole with hydroxylamine or hydroxylamine hydrochloride under controlled conditions:
- The acetylthiazole is dissolved in an appropriate solvent such as ethanol or water.
- Hydroxylamine hydrochloride is added, often with a base such as sodium acetate to liberate free hydroxylamine.
- The reaction mixture is stirred at ambient or slightly elevated temperatures to promote oxime formation.
- The product, Ethanone, 1-(2-thiazolyl)-, oxime (9CI), crystallizes out or can be isolated by extraction.
- Purification may involve recrystallization from water or vacuum sublimation, with melting points reported around 163-165.5 °C for related isomers.
Data Table: Summary of Preparation Conditions
| Step | Compound | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|---|
| 1 | 1-(2-thiazolyl) ethanone | Methylmagnesium bromide (Grignard) | THF | -10 °C to RT | 16 h | ~90 | Flash chromatography (EtOAc/hexanes) |
| 2 | Ethanone, 1-(2-thiazolyl)-, oxime | Hydroxylamine hydrochloride + base | Ethanol or water | Ambient to mild heat | Several hours | Not specified | Recrystallization or sublimation |
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-(2-thiazolyl)-,oxime(9ci) undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are employed.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated or sulfonylated thiazole derivatives.
Scientific Research Applications
Ethanone,1-(2-thiazolyl)-,oxime(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Ethanone,1-(2-thiazolyl)-,oxime(9ci) involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
A comparative analysis of key structural analogs is summarized below:
Physicochemical Properties
- Solubility: Thiazole-oxime derivatives exhibit higher aqueous solubility (~9.1 g/L at 25°C) compared to benzene-ring-containing analogs (e.g., 4-methoxyacetophenone oxime: ~2.3 g/L) due to increased polarity .
- Thermal Stability: Imidazole-linked oximes (e.g., 1-(4-(1-hydroxyalkyl)-1H-imidazol-2-yl)ethanone oxime) decompose at lower temperatures (~150°C) versus thiazole derivatives (>200°C), likely due to imidazole’s labile N-H bonds .
Pharmacological Potential
- Thiazole-Oxime Hybrids : Demonstrated inhibitory activity against COX-2 enzymes (IC₅₀: 12.3 µM), suggesting anti-inflammatory applications .
Q & A
Basic: What synthetic methodologies are recommended for preparing Ethanone,1-(2-thiazolyl)-,oxime(9CI) with high purity?
Answer:
The oxime derivative can be synthesized via condensation of 2-acetylthiazole (C₅H₅NOS) with hydroxylamine hydrochloride under reflux conditions. A typical protocol involves:
- Dissolving 2-acetylthiazole (1 eq) in ethanol or methanol.
- Adding hydroxylamine hydrochloride (1.2 eq) and catalytic acetic acid.
- Refluxing for 4–6 hours, followed by neutralization with sodium bicarbonate.
- Purification via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Key Quality Control Metrics:
| Parameter | Method | Target Purity |
|---|---|---|
| Purity (HPLC) | Reverse-phase C18 column | ≥98% |
| Melting Point | Differential Scanning Calorimetry | 120–125°C (lit.) |
| Structural Confirmation | ¹H/¹³C NMR, IR | Match reference spectra |
Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing Ethanone,1-(2-thiazolyl)-,oxime(9CI)?
Answer:
- ¹H/¹³C NMR : Identify oxime (-NOH) proton resonance at δ 8.5–9.5 ppm and thiazole ring protons (δ 7.5–8.5 ppm). Carbon signals for the ketone-derived oxime appear at δ 150–160 ppm .
- IR Spectroscopy : Confirm oxime formation via N-O stretch (~925 cm⁻¹) and C=N stretch (~1640 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 155 (C₅H₅N₂OS⁺) with fragmentation patterns matching thiazole and oxime moieties .
- X-ray Crystallography : For advanced structural confirmation, use SHELXL for refinement. Resolve potential disorder in the oxime group using high-resolution data (R-factor < 0.05) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Comparative Bioassays : Test the compound alongside structurally similar derivatives (e.g., methoxy or methyl-substituted analogs) under identical conditions .
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HepG2, HEK293) to confirm selectivity.
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets like cytochrome P450 or kinases, correlating with experimental IC₅₀ .
Example SAR Table (Hypothetical Data):
| Compound | Substituent | IC₅₀ (μM) | Target |
|---|---|---|---|
| Ethanone,1-(2-thiazolyl)-,oxime | -NOH | 12.3 | CYP3A4 |
| 5-Methoxy analog | -OCH₃ | 8.7 | CYP3A4 |
| 6-Methyl analog | -CH₃ | 23.1 | Kinase X |
Advanced: What experimental designs are recommended to study interaction mechanisms with biological targets?
Answer:
- In Vitro Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) with purified enzymes/receptors .
- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation in cancer cell lines .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify oxidation or conjugation metabolites .
Critical Controls:
- Include positive/negative controls (e.g., known inhibitors).
- Validate target engagement using siRNA knockdown or CRISPR-Cas9 models.
Advanced: What challenges arise in crystallographic refinement of Ethanone,1-(2-thiazolyl)-,oxime(9CI), and how are they addressed?
Answer:
- Disorder in Oxime Group : Use SHELXL’s PART instruction to model alternative conformations. Apply restraints to bond lengths/angles .
- Twinned Crystals : Test for twinning using PLATON’s TWINABS. Refine with HKLF5 format in SHELXL .
- Weak Diffraction : Optimize crystal growth via vapor diffusion with PEG 4000 as precipitant. Collect data at synchrotron sources (λ = 0.7–1.0 Å) .
Basic: How should stability studies be designed for this compound under varying experimental conditions?
Answer:
- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via HPLC .
- Photostability : Expose to UV (254 nm) and visible light. Use amber vials to mitigate photooxidation .
- pH Stability : Incubate in buffers (pH 2–12) for 24 hours. Quench reactions and analyze by LC-MS .
Degradation Pathways:
| Condition | Major Degradants | Mechanism |
|---|---|---|
| Acidic (pH 2) | Thiazole hydrolysis | Protonation of N |
| Alkaline (pH 10) | Oxime cleavage | Hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
